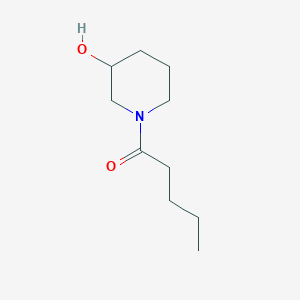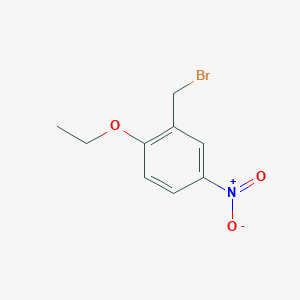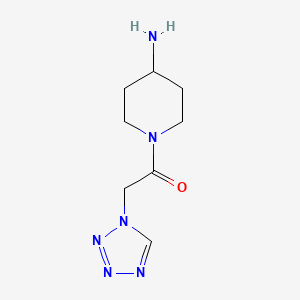
4-(Methylamino)pyridine-2-carboxamide
Overview
Description
“4-(Methylamino)pyridine-2-carboxamide” is also known as “N-methyl-4-(methylamino)pyridine-2-carboxamide”. It has a CAS Number of 1065074-98-7 . The compound is a powder with a molecular weight of 165.19 . Its IUPAC name is N-methyl-4-(methylamino)-2-pyridinecarboxamide .
Synthesis Analysis
The synthesis of “4-(Methylamino)pyridine-2-carboxamide” and its derivatives has been explored in various studies . For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .Molecular Structure Analysis
The InChI code for “4-(Methylamino)pyridine-2-carboxamide” is 1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis
“4-(Methylamino)pyridine-2-carboxamide” has been involved in various chemical reactions. For example, it has been used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .Physical And Chemical Properties Analysis
“4-(Methylamino)pyridine-2-carboxamide” is a powder that is stored at room temperature .Scientific Research Applications
Antiplasmodial Agents
4-(Methylamino)pyridine-2-carboxamide derivatives have been studied for their potential as antiplasmodial agents. This is particularly important as malaria, caused by Plasmodium parasites, is one of the most dangerous infectious diseases worldwide. The development of resistance against most established anti-malarial drugs has necessitated the search for new antiplasmodial agents .
Urease Inhibitors
Research has also explored the use of pyridine carboxamide derivatives as urease inhibitors. Ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer, have developed resistance to existing treatments, prompting the need for new therapies with anti-urease activity .
Heterogeneous Nucleophilic Catalysts
4-(Methylamino)pyridine-2-carboxamide can be used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .
Anti-Fibrosis Activity
Derivatives of 4-(Methylamino)pyridine-2-carboxamide have been synthesized and studied for their anti-fibrosis activity. These compounds have shown potential in reducing collagen deposition in a liver fibrosis model .
Mechanism of Action
Target of Action
The primary target of 4-(Methylamino)pyridine-2-carboxamide is the bacterium Mycobacterium tuberculosis . This compound has been identified as a promising hit against this bacterium, showing specific activity against Mycobacterium tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin .
Mode of Action
4-(Methylamino)pyridine-2-carboxamide inhibits the growth of Mycobacterium tuberculosis in a bacteriostatic manner in liquid cultures . In macrophages, it inhibits the growth of Mycobacterium tuberculosis in a bactericidal manner . The anti-mycobacterial activity of this compound requires AmiC-dependent hydrolysis .
Biochemical Pathways
It has been demonstrated that this compound inhibits the growth of mycobacterium tuberculosis in macrophages by inducing autophagy .
Pharmacokinetics
It is known that the compound is a prodrug, meaning it is metabolized in the body to produce its active form .
Result of Action
The result of the action of 4-(Methylamino)pyridine-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria .
Action Environment
It is known that the compound’s anti-mycobacterial activity requires amic-dependent hydrolysis , suggesting that factors affecting this process could influence the compound’s action.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “4-(Methylamino)pyridine-2-carboxamide” are not explicitly mentioned in the search results, there is ongoing research into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there is potential for further exploration and development of this compound and its derivatives.
properties
IUPAC Name |
4-(methylamino)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQDCBKRHDYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1462657.png)

![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)

![2-Ethyl-1-[3-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1462666.png)


![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)
![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)
![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)

